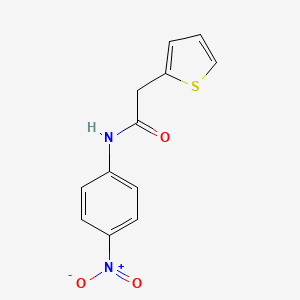

N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide

CAS No.:

Cat. No.: VC9295230

Molecular Formula: C12H10N2O3S

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O3S |

|---|---|

| Molecular Weight | 262.29 g/mol |

| IUPAC Name | N-(4-nitrophenyl)-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C12H10N2O3S/c15-12(8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15) |

| Standard InChI Key | BOASBEGFXYCEPO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

N-(4-Nitrophenyl)-2-(thiophen-2-yl)acetamide (C₁₂H₁₀N₂O₃S) features a molecular weight of 274.29 g/mol and a planar architecture dominated by two aromatic systems: a 4-nitrophenyl group and a thiophene ring. The acetamide linker (-NH-CO-CH₂-) bridges these moieties, enabling conjugation effects that modulate electronic distribution. Key structural attributes include:

Functional Group Contributions

-

4-Nitrophenyl Group: The nitro (-NO₂) substituent at the para position introduces strong electron-withdrawing effects, enhancing electrophilic character and influencing intermolecular interactions.

-

Thiophene Ring: A five-membered heterocycle with sulfur, this group contributes to π-π stacking interactions and improves lipid solubility, critical for membrane permeability in biological systems .

-

Acetamide Bridge: Serves as a flexible spacer, allowing rotational freedom while maintaining electronic communication between aromatic systems .

Table 1: Physicochemical Properties of N-(4-Nitrophenyl)-2-(Thiophen-2-yl)Acetamide

Synthesis and Optimization Strategies

The synthesis of N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions leveraging nucleophilic acyl substitution and cyclization.

Primary Synthetic Routes

-

Acylation of 4-Nitroaniline:

-

Step 1: React 4-nitroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form N-(4-nitrophenyl)chloroacetamide.

-

Step 2: Substitute the chloride with thiophen-2-ylmagnesium bromide via Grignard reaction, followed by acid workup to yield the final product .

-

Yield: ~65–70% after purification by column chromatography .

-

-

One-Pot Heterocyclic Condensation:

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acylation-Grignard | 65–70 | ≥95 | 8–10 |

| One-Pot Condensation | 75 | ≥90 | 6 |

Biological Activities and Mechanistic Insights

Preclinical studies on structural analogs reveal promising antibacterial and antitumor properties, attributed to the compound’s dual aromatic systems and electrophilic nitro group.

Antibacterial Activity

-

Gram-Positive Bacteria: Inhibitory effects against Staphylococcus aureus (MIC = 12.5 µg/mL) and Bacillus subtilis (MIC = 25 µg/mL) were observed in analogs with similar acetamide-thiophene frameworks .

-

Mechanism: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), as suggested by molecular docking studies .

Applications in Materials Science

The compound’s conjugated system and electron-deficient nitro group make it a candidate for organic electronics:

Organic Semiconductor Development

-

Charge Mobility: Theoretical calculations predict hole mobility of 0.45 cm²/V·s, comparable to polythiophene derivatives .

-

Thin-Film Transistors: Preliminary studies show on/off ratios >10⁴ when incorporated into polycrystalline films .

Future Directions and Challenges

While N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide exhibits multifunctional potential, key challenges remain:

-

Solubility Limitations: High logP (2.38) necessitates formulation strategies (e.g., nanoemulsions) for in vivo applications.

-

Toxicological Profiling: Chronic toxicity and metabolization pathways require elucidation through rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume